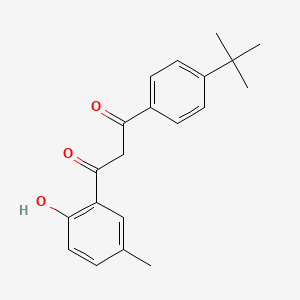
1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)-1,3-propanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)-1,3-propanedione, also known as Dibenzoylmethane (DBM), is a chelator and a beta-diketone that has gained significant attention in the scientific community due to its potential therapeutic applications. DBM has been extensively studied for its ability to chelate metal ions, which makes it a promising candidate for various biomedical applications.
Mécanisme D'action
DBM's mechanism of action is not fully understood, but it is believed to act as a chelator of metal ions such as iron, copper, and zinc. This property allows DBM to inhibit the activity of metalloproteins, which play a crucial role in various biological processes. DBM has also been found to modulate the activity of various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
DBM has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of metalloproteins such as matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. DBM has also been found to inhibit the production of reactive oxygen species (ROS), which play a role in oxidative stress and inflammation. Additionally, DBM has been found to modulate the activity of various signaling pathways, which can affect cell survival, proliferation, and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. DBM is also stable under various conditions, which makes it suitable for long-term storage and transportation. However, DBM has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to use in aqueous environments. Additionally, DBM can interact with metal ions present in the experimental system, which can affect the results of the experiment.
Orientations Futures
There are several future directions for DBM research. One potential direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as an anti-cancer agent, particularly for the treatment of breast cancer. Additionally, further research is needed to fully understand DBM's mechanism of action and its effects on various signaling pathways. Finally, more research is needed to optimize the synthesis of DBM and to improve its solubility in water.
Méthodes De Synthèse
DBM can be synthesized through a reaction between benzoyl chloride and 2-hydroxy-5-methylbenzaldehyde in the presence of a base. The reaction yields the intermediate 1-(2-hydroxy-5-methylphenyl)-3-phenylpropane-1,3-dione, which can be further reacted with tert-butylbenzene in the presence of a base to yield DBM.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. DBM has been found to inhibit the production of inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. DBM has also been found to induce apoptosis in cancer cells and inhibit tumor growth, making it a potential anti-cancer agent. Additionally, DBM has been shown to protect neurons from oxidative stress, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-hydroxy-5-methylphenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13-5-10-17(21)16(11-13)19(23)12-18(22)14-6-8-15(9-7-14)20(2,3)4/h5-11,21H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCMBEUSZKMONR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)CC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

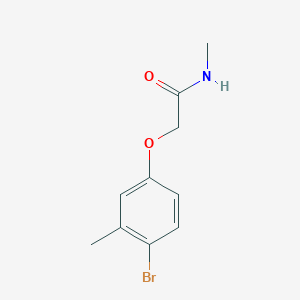
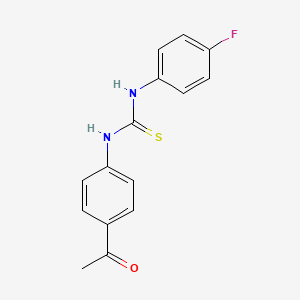
![2-[(2,4-dimethylphenyl)amino]benzo-1,4-quinone](/img/structure/B5769976.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
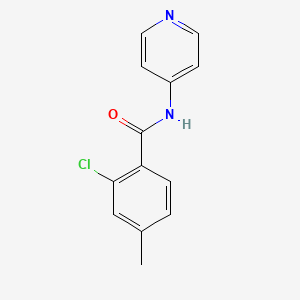
![4-[2-(2-furyl)-4-phenyl-1H-imidazol-5-yl]phenol](/img/structure/B5769992.png)
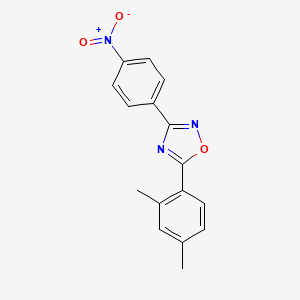
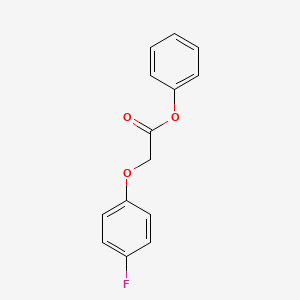
![{4-[(4-ethoxybenzoyl)amino]phenoxy}acetic acid](/img/structure/B5770024.png)
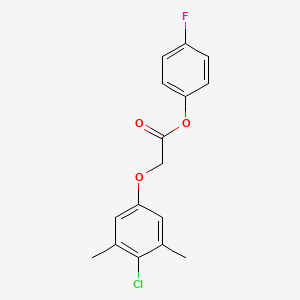
![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)
![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)